4-(4-Fluorophenyl)butyryl chloride

Description

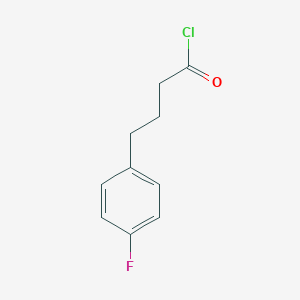

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-(4-Fluorophenyl)butyryl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is broken down into a three-step process, commencing with a Friedel-Crafts acylation, followed by a ketone reduction, and culminating in the chlorination of the resultant carboxylic acid. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this valuable compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following three-step reaction sequence:

-

Step 1: Friedel-Crafts Acylation. Fluorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-(4-fluorobenzoyl)butyric acid.

-

Step 2: Ketone Reduction. The carbonyl group of 4-(4-fluorobenzoyl)butyric acid is reduced to a methylene group to form 4-(4-Fluorophenyl)butanoic acid. This transformation can be effectively carried out using either the Wolff-Kishner or Clemmensen reduction.

-

Step 3: Chlorination. The final step involves the conversion of 4-(4-Fluorophenyl)butanoic acid to the target molecule, this compound, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts Acylation

This procedure details the acylation of fluorobenzene with glutaric anhydride.

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ice

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (25.0 g) in dichloromethane (50 mL), add fluorobenzene (4.5 mL).

-

Prepare a solution of glutaric anhydride (10.0 g) and fluorobenzene (4.5 mL) in dichloromethane (50 mL).

-

Slowly add the glutaric anhydride solution to the aluminum chloride suspension while maintaining the reaction temperature at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid solution at 0-10°C.

-

Filter the resulting precipitate.

-

Dissolve the wet solid in an aqueous sodium bicarbonate solution at 60-70°C.

-

Filter the solution to remove any insoluble materials.

-

Cool the filtrate and acidify to a pH of 2.0 by the addition of hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum at 60-70°C to yield 4-(4-fluorobenzoyl)butyric acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 79.3% - 95% | [2] |

| Purity | High (recrystallization may be performed if necessary) |

Step 2: Synthesis of 4-(4-Fluorophenyl)butanoic acid via Wolff-Kishner Reduction

This protocol describes the reduction of the keto-acid intermediate.

Materials:

-

4-(4-fluorobenzoyl)butyric acid

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-fluorobenzoyl)butyric acid in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored (e.g., by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4-Fluorophenyl)butanoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically high for Wolff-Kishner reductions. | |

| Purity | High after purification. |

Step 3: Synthesis of this compound via Chlorination

This final step details the conversion of the carboxylic acid to the acid chloride.

Materials:

-

4-(4-Fluorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (if using oxalyl chloride)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure using Thionyl Chloride:

-

In a fume hood, place 4-(4-Fluorophenyl)butanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolved HCl and SO₂ gases.

-

Carefully add an excess of thionyl chloride to the flask.

-

Gently heat the mixture to reflux and maintain for 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Procedure using Oxalyl Chloride:

-

In a fume hood, dissolve 4-(4-Fluorophenyl)butanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Slowly add a solution of oxalyl chloride in dichloromethane to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

The product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Generally high for this type of transformation. | |

| Purity | High after distillation. |

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis is illustrated below.

Disclaimer: The provided experimental protocols are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Fluorophenyl)butyryl chloride, a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its predicted properties based on analogous compounds and general chemical principles. Detailed experimental protocols for its synthesis and the determination of key physical properties are also provided.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be derived or estimated.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₁₀H₁₀ClFO | |

| Molecular Weight | 200.64 g/mol | Calculated |

| CAS Number | 37755-34-5 | |

| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor. | General property of acyl chlorides. |

| Boiling Point | Data not available. Expected to be lower than the corresponding carboxylic acid, 4-(4-Fluorophenyl)butyric acid. | |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran) and to react with protic solvents like water and alcohols.[1] | General property of acyl chlorides.[1] |

| Reactivity | As an acyl chloride, it is expected to be highly reactive towards nucleophiles, readily undergoing hydrolysis, alcoholysis, and aminolysis. It is also likely to be sensitive to moisture.[1] | General property of acyl chlorides.[1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-(4-Fluorophenyl)butyric acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound from 4-(4-Fluorophenyl)butyric Acid using Thionyl Chloride

Objective: To prepare this compound via the chlorination of 4-(4-Fluorophenyl)butyric acid.

Materials:

-

4-(4-Fluorophenyl)butyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-Fluorophenyl)butyric acid in a minimal amount of anhydrous dichloromethane.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system (e.g., a sodium hydroxide solution trap).

-

After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a liquid sample using a small volume.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating bath (e.g., oil bath or a Thiele tube)

-

Rubber band or wire to attach the capillary to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the liquid in the test tube.

-

Immerse the assembly into a heating bath.

-

Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

-

Continue gentle heating until a steady and continuous stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Density

Objective: To determine the density of a liquid sample.

Materials:

-

Sample of this compound

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and cap it. The excess liquid will be expelled through the capillary in the stopper.

-

Wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Empty the pycnometer, clean it thoroughly, and then fill it with a reference liquid of known density at the same temperature, typically distilled water (ρ_water).

-

Weigh the pycnometer filled with the reference liquid (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Safety and Handling

Acyl chlorides are corrosive and lachrymatory. They react violently with water, releasing hydrochloric acid gas. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. All glassware and reagents must be scrupulously dry. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

References

Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)butyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 4-(4-Fluorophenyl)butyryl chloride. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles. Furthermore, a detailed experimental protocol for the synthesis of this compound from its corresponding carboxylic acid is provided, alongside a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds, including 4-(4-bromophenyl)butanoyl chloride and 4-phenylbutyryl chloride, and are intended to provide a reasonable approximation of the expected spectral features.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (α-CH₂) | 3.0 - 3.2 | Triplet | ~7.0 |

| H-3 (β-CH₂) | 2.0 - 2.2 | Multiplet | ~7.0 |

| H-4 (γ-CH₂) | 2.6 - 2.8 | Triplet | ~7.5 |

| Aromatic H (ortho to F) | 6.9 - 7.1 | Triplet | ~8.8 |

| Aromatic H (meta to F) | 7.1 - 7.3 | Multiplet |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 173 - 175 |

| C-1' (Aromatic, C-F) | 160 - 163 (d, ¹JCF ≈ 245 Hz) |

| C-4' (Aromatic, C-CH₂) | 136 - 138 (d, ⁴JCF ≈ 3 Hz) |

| C-2', C-6' (Aromatic) | 129 - 131 (d, ³JCF ≈ 8 Hz) |

| C-3', C-5' (Aromatic) | 115 - 117 (d, ²JCF ≈ 21 Hz) |

| C-2 (α-CH₂) | 45 - 47 |

| C-3 (β-CH₂) | 25 - 27 |

| C-4 (γ-CH₂) | 33 - 35 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted IR Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1790 - 1815 | Strong |

| C-F (Aromatic) | 1220 - 1240 | Strong |

| C-Cl | 650 - 800 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Predicted Fragment |

| 200/202 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 165 | [M - Cl]⁺ |

| 109 | [C₆H₄F-CH₂]⁺ |

| 96 | [C₆H₄F]⁺ |

Experimental Protocol: Synthesis of this compound

This section outlines a general and representative protocol for the synthesis of this compound from 4-(4-fluorophenyl)butanoic acid using thionyl chloride. This method is widely used for the preparation of acyl chlorides from their corresponding carboxylic acids.[1][2][3]

Materials and Reagents

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂ byproducts), and a dropping funnel is set up under an inert atmosphere.

-

Reactant Addition: 4-(4-Fluorophenyl)butanoic acid is dissolved in anhydrous dichloromethane and charged into the reaction flask.

-

Catalyst Addition: A catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) is added to the solution.

-

Reagent Addition: Thionyl chloride (1.2 to 1.5 molar equivalents relative to the carboxylic acid) is added dropwise to the stirred solution at room temperature via the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of this compound from 4-(4-fluorophenyl)butanoic acid.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data for this compound, which can aid in its identification and characterization. The included synthetic protocol offers a reliable method for its preparation. It is important to re-emphasize that the spectral data presented herein is predictive and should be confirmed by experimental analysis upon synthesis of the compound. This document aims to facilitate further research and application of this compound in various scientific and industrial endeavors.

References

starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for 4-(4-fluorophenyl)butyryl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the selection of starting materials and the detailed experimental protocols required to obtain the target molecule.

Primary Synthetic Pathway Overview

The most common and efficient synthesis of this compound begins with fluorobenzene and proceeds through a two-stage process. The first stage involves the synthesis of the precursor, 4-(4-fluorophenyl)butyric acid, which is then converted to the final acyl chloride in the second stage.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-(4-Fluorophenyl)butyric Acid

This stage involves two key steps: a Friedel-Crafts acylation to form a ketoacid intermediate, followed by a reduction of the ketone group.

Step 1.1: Friedel-Crafts Acylation to Synthesize 4-(4-Fluorobenzoyl)butyric Acid

The synthesis commences with a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This reaction forms the key intermediate, 4-(4-fluorobenzoyl)butyric acid.

Caption: Workflow for the Friedel-Crafts acylation step.

Experimental Protocol:

-

A 2 L three-necked round-bottomed flask is charged with anhydrous aluminum chloride (250 g, 1.87 mol) and fluorobenzene (300 mL, 3.2 mol).[1]

-

The mixture is cooled to 5°C in an ice bath.[1]

-

A suspension of glutaric anhydride (100 g, 0.86 mol) dissolved in fluorobenzene (400 mL, 4.3 mol) is added slowly over 45 minutes, ensuring the internal temperature does not exceed 12°C.[1]

-

The reaction mixture is allowed to warm to room temperature and is stirred for 90 minutes.[1]

-

The flask is cooled again to 0-5°C, and the reaction is carefully quenched by the slow addition of 700 mL of a cold 1N HCl aqueous solution, keeping the temperature below 40°C.[1]

-

The resulting mixture is poured into 2 L of a 1:1 water and ice mixture to precipitate the crude product.[1]

-

The white precipitate is collected by filtration and washed thoroughly with water.[1]

-

Purification is achieved by dissolving the solid in a 5% NaHCO₃ solution, filtering, cooling, and re-precipitating the product by acidifying the filtrate to pH 1 with concentrated HCl.[1]

-

The purified product is filtered, washed with ice-cold water, and dried under vacuum at 50°C.[1]

Quantitative Data for Friedel-Crafts Acylation:

| Reagent/Product | Molecular Formula | Amount (g) | Moles (mol) | Role | Yield (%) | Melting Point (°C) |

| Glutaric Anhydride | C₅H₆O₃ | 100 | 0.86 | Starting Material | - | - |

| Fluorobenzene | C₆H₅F | 686 (700 mL) | 7.14 | Starting Material / Solvent | - | - |

| Aluminum Chloride | AlCl₃ | 250 | 1.87 | Catalyst | - | - |

| 4-(4-Fluorobenzoyl)butyric Acid | C₁₁H₁₁FO₃ | 143.2 | 0.68 | Product | 79.3 | 141-142 |

Table 1: Summary of quantitative data for the synthesis of 4-(4-fluorobenzoyl)butyric acid.[1]

Step 1.2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid

The carbonyl group of the ketoacid intermediate is reduced to a methylene group to yield 4-(4-fluorophenyl)butyric acid. This transformation can be accomplished via two primary methods: the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).[2][3][4] The choice of method depends on the stability of other functional groups in the molecule.

Caption: Alternative reduction pathways for the ketoacid intermediate.

Experimental Protocol (Clemmensen Reduction):

The Clemmensen reduction is particularly effective for aryl-alkyl ketones that are stable in strong acid.[5]

-

Zinc amalgam (Zn(Hg)) is prepared by stirring zinc granules with a 5% mercury(II) chloride solution, followed by decanting the liquid and washing the solid with water.

-

The 4-(4-fluorobenzoyl)butyric acid is dissolved in a suitable solvent like toluene.

-

The solution is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, and water.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sulfate, and concentrated to yield the product.

Experimental Protocol (Wolff-Kishner Reduction):

The Wolff-Kishner reduction is suitable for compounds that are sensitive to acid but stable in strong base.[4][6]

-

4-(4-fluorobenzoyl)butyric acid, hydrazine hydrate, and potassium hydroxide are added to a high-boiling solvent such as diethylene glycol.[7]

-

The mixture is heated to reflux to form the hydrazone intermediate, during which water is distilled off.

-

The temperature is then raised (typically to ~200°C) to facilitate the decomposition of the hydrazone, with the evolution of nitrogen gas.[4]

-

After the reaction is complete, the mixture is cooled, diluted with water, and acidified.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Quantitative Data for Reduction Step:

| Method | Key Reagents | Conditions | Typical Yield (%) |

| Clemmensen | Zinc Amalgam (Zn(Hg)), Conc. HCl | Acidic, Reflux | >70 |

| Wolff-Kishner | Hydrazine Hydrate (H₂NNH₂·H₂O), KOH | Basic, High Temp (~200°C) | >80 |

Table 2: Comparison of typical reagents and yields for the reduction of the ketoacid.[4][5]

Stage 2: Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 4-(4-fluorophenyl)butyric acid into an acyl chloride. This is a standard transformation typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

Caption: Workflow for the final chlorination step.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), place 4-(4-fluorophenyl)butyric acid.

-

Add an excess of thionyl chloride (SOCl₂) (approximately 1.5-2.0 molar equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

The mixture is gently heated to reflux and maintained at that temperature for 1-2 hours. The reaction is complete when gas evolution ceases.

-

After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data for Chlorination Step:

| Reagent/Product | Molecular Formula | Molar Ratio (to acid) | Role | Typical Yield (%) |

| 4-(4-Fluorophenyl)butyric Acid | C₁₀H₁₁FO₂ | 1.0 | Starting Material | - |

| Thionyl Chloride | SOCl₂ | 1.5 - 2.0 | Chlorinating Agent | >85 |

| This compound | C₁₀H₁₀ClFO | - | Product | >85 |

Table 3: Summary of quantitative data for the conversion of the carboxylic acid to the acyl chloride.[8]

References

- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Clemmensen Reduction [organic-chemistry.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical conversion of 4-(4-fluorophenyl)butanoic acid to its corresponding acyl chloride, 4-(4-fluorophenyl)butanoyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the acyl chloride serves as a highly reactive intermediate for forming amide, ester, and ketone functionalities. This document details the most common and effective synthetic protocols, presents quantitative data from analogous reactions, and illustrates the underlying chemical principles and workflows.

Introduction to Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are among the most reactive carboxylic acid derivatives, making them valuable precursors for nucleophilic acyl substitution reactions. The replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles.

The target molecule, 4-(4-fluorophenyl)butanoyl chloride, is an important building block in medicinal chemistry. The presence of the 4-fluorophenyl group is a common feature in many modern drugs due to its ability to modulate metabolic stability and binding affinity. Standard methods for this conversion rely on chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Core Reaction Principles and Mechanisms

The conversion of carboxylic acids to acyl chlorides is typically accomplished using one of several common chlorinating reagents. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture.[1] The reaction can be performed neat or in an inert solvent. Often, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine is used to accelerate the reaction.[2][3]

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the acyl chloride, SO₂, and HCl.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent, often preferred for its milder reaction conditions and high yields.[4] The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), at or below room temperature. A catalytic amount of DMF is crucial for this reaction to proceed efficiently.[5]

The mechanism involves the initial formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This highly reactive species is then attacked by the carboxylic acid. The resulting intermediate readily collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, to form the desired acyl chloride. This method is particularly suitable for substrates with sensitive functional groups.

Experimental Protocols

The following protocols are representative methods for the preparation of 4-(4-fluorophenyl)butanoyl chloride, adapted from established procedures for analogous compounds.[6][7][8]

Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is adapted from a standard procedure for converting substituted benzoic acids to their corresponding acyl chlorides and is favored for its mild conditions and high efficiency.[5][6]

Materials and Equipment:

-

4-(4-fluorophenyl)butanoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottomed flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringe for liquid transfer

-

Rotary evaporator

Procedure:

-

Charge a dry, nitrogen-flushed round-bottomed flask with 4-(4-fluorophenyl)butanoic acid (1.0 eq).

-

Add anhydrous dichloromethane (approx. 3-5 mL per gram of acid). Stir the mixture until the acid is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.3-1.5 eq) via syringe.

-

Add one to two drops of anhydrous DMF via syringe to catalyze the reaction. Vigorous gas evolution (CO₂, CO, HCl) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator.

-

The resulting crude 4-(4-fluorophenyl)butanoyl chloride is often of sufficient purity for subsequent steps but can be purified by distillation under reduced pressure if necessary.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is a robust and widely used method, adapted from procedures for similar phenylalkanoic acids.[7][9]

Materials and Equipment:

-

4-(4-fluorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottomed flask with a magnetic stir bar

-

Reflux condenser with a gas outlet/scrubber (to neutralize HCl and SO₂)

-

Heating mantle or oil bath

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-fluorophenyl)butanoic acid (1.0 eq).

-

Carefully add thionyl chloride (2.0 eq) to the flask. The reaction can be performed neat or with an inert solvent like toluene.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours. The evolving HCl and SO₂ gases should be directed to a scrubber containing a sodium hydroxide solution.

-

Monitor the reaction for completion.

-

After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure.[7] A co-evaporation step with an inert solvent like toluene can help remove the last traces.

-

The crude product can be purified by fractional distillation under high vacuum to yield pure 4-(4-fluorophenyl)butanoyl chloride.

Data Presentation

Table 1: Reagents and Reaction Conditions

| Parameter | Protocol 1 (Oxalyl Chloride) | Protocol 2 (Thionyl Chloride) |

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |

| Equivalents | 1.3 - 1.5 | 2.0 |

| Catalyst | N,N-Dimethylformamide (DMF) | None required (optional: DMF/Pyridine) |

| Solvent | Dichloromethane (CH₂Cl₂) | Neat or Toluene |

| Temperature | 0 °C to Room Temperature | Reflux (~80-85 °C) |

| Reaction Time | 2 - 4 hours | 2 - 3 hours |

Table 2: Expected Outcomes for Analogous Reactions

| Product | Reagent | Yield | Reference Compound | Citation |

| Acyl Chloride | Oxalyl Chloride/Pyridine | ~98-100% | Quinoline Carboxylic Acid | [10] |

| n-Butyryl Chloride | Thionyl Chloride | 85% | n-Butyric Acid | [9] |

| Acyl Chloride | Oxalyl Chloride/DMF | High (not specified) | 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid | [6] |

Visualizations

The following diagrams illustrate the reaction scheme, a typical experimental workflow, and the general reaction mechanism.

Caption: General reaction scheme for the conversion of 4-(4-fluorophenyl)butanoic acid.

Caption: Experimental workflow for the oxalyl chloride-mediated synthesis.

Caption: Simplified mechanism for the thionyl chloride reaction.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102285932B - Method for preparing ezetimble intermediate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

reactivity and stability of 4-(4-Fluorophenyl)butyryl chloride

An In-depth Technical Guide on the Reactivity and Stability of 4-(4-Fluorophenyl)butyryl chloride

Introduction

This compound is an acyl chloride derivative of significant interest in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the highly reactive acyl chloride group, which allows for the facile introduction of the 4-(4-fluorophenyl)butanoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling protocols for this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

| Property | Butyryl Chloride | 4-Chlorobutyryl chloride | 4-Phenylbutyryl chloride | Reference |

| Molecular Formula | C₄H₇ClO | C₄H₆Cl₂O | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 106.55 g/mol | 141.00 g/mol | 182.65 g/mol | [1][2] |

| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid | [1][2][3] |

| Odor | Pungent, sharp | Pungent | - | [1][4][5] |

| Boiling Point | 102 °C | 173-174 °C | 244 °C | [1][2] |

| Melting Point | -89 °C | - | -26 °C | [1][2] |

| Density | ~1.03 g/mL at 20-25 °C | 1.26 g/mL at 25 °C | 1.120 g/cm³ | [1][2][6] |

| Flash Point | 18 - 21.7 °C | - | 121 °C | [1][2][5] |

| Vapor Pressure | 41.7 mmHg at 25 °C | 3 mmHg at 20 °C | - | [6] |

| Refractive Index | n20/D 1.412 | n20/D 1.461 | - | [1] |

| Solubility | Decomposes in water; Soluble in ether and other organic solvents.[1][4][5][7] | Reacts with water. | Reacts with water.[2] |

Chemical Reactivity

As a typical acyl chloride, this compound exhibits high reactivity, primarily driven by the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.

Key Reactions

-

Hydrolysis: It reacts vigorously and exothermically with water and moisture to hydrolyze into 4-(4-fluorophenyl)butyric acid and corrosive hydrogen chloride (HCl) gas.[1][4][8] This reaction is rapid and is a primary consideration for its handling and storage.

-

Alcoholysis: In the presence of alcohols, it undergoes alcoholysis to form the corresponding esters.[1][5] This is a common method for synthesizing ester derivatives.

-

Aminolysis: It readily reacts with primary and secondary amines to yield amides.[1][5] This reaction is fundamental in the synthesis of many biologically active molecules.

-

Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Caption: Key reactions of this compound.

Incompatibilities

The compound is incompatible with a range of substances:

-

Strong Oxidizing Agents: Can lead to violent reactions.[10][11]

-

Alcohols and Amines: Reacts readily as described above.[1][9]

-

Metals: Can be corrosive to metals, especially in the presence of moisture due to the formation of HCl.[12][13]

-

Ethers: May react vigorously or explosively with ethers like diisopropyl ether, particularly in the presence of trace metal salts.[8]

Stability and Decomposition

Proper storage and handling are critical due to the compound's inherent instability under certain conditions.

Stability Profile

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will fume in moist air due to the release of HCl gas upon hydrolysis.[4][8][9]

-

Thermal Stability: While stable under recommended storage conditions (cool temperatures), it can decompose upon heating.[10][11] It is also a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[12][14]

-

Light Sensitivity: Some acyl chlorides are sensitive to light, and storage in amber or opaque containers is recommended.[15]

Hazardous Decomposition

Thermal decomposition or reaction with water can produce hazardous products, including:

-

Phosgene.[9]

Caption: Factors leading to the decomposition of the compound.

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][12][16]

-

PPE: Wear appropriate personal protective equipment, including:

-

Safe Handling:

-

Avoid all contact with skin, eyes, and clothing.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][11][12]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][12][16]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[9][12]

-

Storage

-

Container: Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[9][12]

-

Conditions: Keep the container in a cool, dry, and well-ventilated area, separate from incompatible materials.[9][12][16] Protect from moisture and direct sunlight.[9][15]

-

Security: Store in a locked cabinet or designated corrosives area.[9][12][15]

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area immediately.

-

Wear a self-contained breathing apparatus and full protective suit.[9]

-

Contain the spill using an inert absorbent material such as sand, silica gel, or an acid binder. Do not use water or combustible materials like sawdust. [9]

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

-

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Waste must be handled as hazardous.[15]

General Protocol for Amide Synthesis

This protocol provides a general workflow for reacting this compound with an amine.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation:

-

Dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine, to scavenge HCl) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in the reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.

-

-

Reaction:

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: A typical workflow for an acylation reaction.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its utility is counterbalanced by significant handling challenges due to its moisture sensitivity, flammability, and corrosivity. A thorough understanding of its reactivity and stability, coupled with strict adherence to the detailed experimental and safety protocols outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. Butyryl chloride - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. manavchem.com [manavchem.com]

- 4. alignchemical.com [alignchemical.com]

- 5. vandemark.com [vandemark.com]

- 6. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. BUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Fluorophenyl)butyryl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformational analysis, and key physicochemical properties of 4-(4-Fluorophenyl)butyryl chloride. This compound is of interest in medicinal chemistry and drug development as a reactive intermediate for the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related compounds.

Molecular Structure and Identification

This compound is a derivative of butyric acid, featuring a 4-fluorophenyl substituent at the end of the butyl chain and an acyl chloride functional group.

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| SMILES | FC1=CC=C(CCCC(=O)Cl)C=C1 |

| InChI | InChI=1S/C10H10ClFO/c11-10(13)6-4-5-8-1-3-9(12)7-2-8/h1-3,7H,4-6H2 |

Synthesis Protocol

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-(4-fluorophenyl)butanoic acid to this compound.

Materials:

-

4-(4-fluorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-fluorophenyl)butanoic acid in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Slowly add an excess (typically 1.5 to 2 equivalents) of thionyl chloride to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF is typically added.

-

Reaction: The reaction mixture is then gently refluxed (heated to the boiling point of the solvent). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Triplet around 2.8-3.1 ppm (2H, -CH₂-COCl)- Multiplet around 2.0-2.3 ppm (2H, -CH₂-CH₂-COCl)- Triplet around 2.6-2.9 ppm (2H, Ar-CH₂-)- Multiplets for aromatic protons: ~7.0-7.3 ppm (AA'BB' system) |

| ¹³C NMR | - Carbonyl carbon (~170-175 ppm)- Aromatic carbons (~115-165 ppm, with C-F coupling)- Aliphatic carbons (~25-50 ppm) |

| IR Spectroscopy | - Strong C=O stretch for acyl chloride (~1780-1815 cm⁻¹)- C-F stretch (~1220-1240 cm⁻¹)- Aromatic C=C stretches (~1500-1600 cm⁻¹)- C-H stretches for aromatic and aliphatic groups |

| Mass Spectrometry | - Molecular ion peak (M⁺)- Isotope peak for ³⁷Cl (M+2)- Fragmentation patterns corresponding to loss of Cl, CO, and cleavage of the butyl chain. |

Molecular Conformation

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the butyl chain. The molecule will exist as a mixture of different conformers in solution at room temperature. The lowest energy conformations will seek to minimize steric hindrance.

The key dihedral angles that define the conformation are along the C-C bonds of the butyryl chain. The most stable conformations are expected to be staggered, with the bulky 4-fluorophenyl and chloro-carbonyl groups oriented anti to each other where possible.

Signaling Pathway of Conformational Isomers

Caption: Energy relationship between conformers.

The bulky 4-fluorophenyl group and the acyl chloride group will prefer to be in an anti arrangement relative to each other along the C2-C3 bond of the butyl chain to minimize steric strain. Gauche interactions will introduce some steric hindrance, leading to higher energy conformers. Eclipsed conformations represent the highest energy transition states between staggered conformers.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While direct experimental data is sparse, the provided synthesis protocol, predicted spectroscopic data, and conformational analysis based on established chemical principles offer a robust starting point for further investigation and utilization of this versatile chemical intermediate. Researchers are advised to perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Technical Guide: Solubility of 4-(4-Fluorophenyl)butyryl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Fluorophenyl)butyryl chloride in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside general solubility principles for this class of compounds.

Introduction to this compound

This compound is an acyl chloride derivative of butyric acid. Acyl chlorides are characterized by their high reactivity, which makes them valuable intermediates in organic synthesis.[1][2][3] They are particularly useful for introducing the acyl group into other molecules through reactions with nucleophiles such as alcohols, amines, and arenes. However, this high reactivity also dictates their solubility behavior and handling requirements. Specifically, acyl chlorides react vigorously with water and other protic solvents.[1][2][3]

General Solubility and Reactivity of Acyl Chlorides

-

Solubility in Aprotic Solvents : Acyl chlorides are generally soluble in aprotic organic solvents.[1] This is due to their relatively nonpolar nature, which allows for favorable interactions with solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).[1][4][5] For instance, butyryl chloride is miscible with diethyl ether and soluble in other common organic solvents like acetone and toluene.[6][7]

-

Reactivity with Protic Solvents : It is crucial to understand that acyl chlorides do not simply dissolve in protic solvents like water and alcohols; they react with them.[1][3][8] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid and hydrochloric acid (in the case of water) or an ester and hydrochloric acid (in the case of alcohols).[1][8] Therefore, traditional solubility measurements in these solvents are not feasible.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given aprotic organic solvent. This method is suitable for a research laboratory setting.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with inert caps (e.g., PTFE-lined)

-

Calibrated micropipettes

-

Drying oven

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Tare a clean, dry glass vial with an inert cap on the analytical balance.

-

Add an excess amount of this compound to the vial. The exact amount is not critical, but it should be enough to ensure that undissolved solid remains after equilibration.

-

Record the mass of the added acyl chloride.

-

Using a calibrated micropipette, add a known volume (e.g., 2.00 mL) of the anhydrous organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation during this time will facilitate the dissolution process.

-

-

Separation of Undissolved Solute:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a moderate speed for 10-15 minutes to pellet the undissolved solid at the bottom.

-

-

Determination of Solute Concentration:

-

Carefully open the vial in a fume hood.

-

Using a clean, calibrated micropipette, withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution). Be careful not to disturb the solid pellet.

-

Dispense the supernatant into a pre-weighed, clean, and dry vial.

-

Record the mass of the vial with the supernatant.

-

Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate the evaporation.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100

3.4. Safety Precautions

-

This compound is a reactive and corrosive compound.[9] Always handle it in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[9]

-

Keep the compound away from moisture, strong bases, and strong acids to prevent violent reactions.[9]

Data Presentation

The following table template can be used to record and compare the solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Dichloromethane | 25 | ||

| Tetrahydrofuran | 25 | ||

| Toluene | 25 | ||

| Diethyl Ether | 25 | ||

| Other Solvents |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a framework for researchers to safely and accurately determine the solubility of this compound in various aprotic organic solvents. The provided experimental protocol and data presentation template are intended to facilitate systematic and reproducible solubility studies, which are crucial for the successful application of this reactive intermediate in drug development and organic synthesis.

References

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. vandemark.com [vandemark.com]

- 7. Butyryl chloride = 99 141-75-3 [sigmaaldrich.com]

- 8. Butyryl chloride - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide on the Theoretical vs. Experimental Yield of 4-(4-Fluorophenyl)butyryl chloride

This technical guide provides a detailed examination of the synthesis of 4-(4-Fluorophenyl)butyryl chloride, focusing on the theoretical and experimental yields of the reaction. The primary route for this synthesis involves the conversion of 4-(4-fluorophenyl)butyric acid using a chlorinating agent, typically thionyl chloride (SOCl₂). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview and Stoichiometry

The synthesis of this compound from 4-(4-fluorophenyl)butyric acid is a nucleophilic acyl substitution reaction. Thionyl chloride is a common and effective reagent for this transformation, as it reacts with the carboxylic acid to form the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.

The balanced chemical equation for this reaction is:

C₁₀H₁₁FO₂ + SOCl₂ → C₁₀H₁₀FClO + SO₂ + HCl

Figure 1: Reaction Scheme

Caption: Synthesis of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be synthesized from the given amounts of reactants. It is calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

To calculate the theoretical yield of this compound, the following steps are necessary:

-

Determine the molar masses of the reactants and the product.

-

Calculate the number of moles of each reactant.

-

Identify the limiting reactant.

-

Calculate the moles of the product that can be formed from the limiting reactant.

-

Convert the moles of the product to grams to find the theoretical yield.

Table 1: Molar Masses of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(4-fluorophenyl)butyric acid | C₁₀H₁₁FO₂ | 182.19 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₁₀H₁₀FClO | 200.64 |

Example Calculation:

Assuming a reaction starts with 10.0 grams of 4-(4-fluorophenyl)butyric acid and an excess of thionyl chloride.

-

Step 1 & 2: Moles of 4-(4-fluorophenyl)butyric acid:

-

Moles = Mass / Molar Mass = 10.0 g / 182.19 g/mol = 0.0549 mol

-

-

Step 3: Limiting Reactant:

-

Since thionyl chloride is in excess, 4-(4-fluorophenyl)butyric acid is the limiting reactant.

-

-

Step 4: Moles of this compound:

-

The stoichiometry between the limiting reactant and the product is 1:1.

-

Moles of product = Moles of limiting reactant = 0.0549 mol

-

-

Step 5: Theoretical Yield in Grams:

-

Theoretical Yield = Moles of product × Molar Mass of product

-

Theoretical Yield = 0.0549 mol × 200.64 g/mol = 11.02 g

-

Experimental Yield and Protocol

The experimental yield is the actual amount of product obtained from a chemical reaction. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(4-fluorophenyl)butyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluorophenyl)butyric acid (1 equivalent).

-

Add an anhydrous solvent such as toluene or dichloromethane.

-

Slowly add thionyl chloride (typically 1.5 to 2.5 equivalents) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., toluene refluxes at around 111°C) and maintain for 2-3 hours. The reaction progress can be monitored by techniques such as TLC or by observing the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure (vacuum distillation).

-

The crude this compound can be purified by vacuum distillation.

Figure 2: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Representative Experimental Yield:

Direct experimental yields for the synthesis of this compound are not explicitly reported in the readily available literature. However, the conversion of carboxylic acids to acyl chlorides using thionyl chloride is a very common and generally high-yielding reaction. For similar syntheses, such as the preparation of n-butyryl chloride, yields are typically around 85%. More optimized procedures for related conversions report yields of 89% or higher.

For the purpose of this guide, we will consider a representative experimental yield of 90% .

Comparison of Theoretical and Experimental Yields

The percent yield is a measure of the efficiency of a chemical reaction and is calculated as follows:

Percent Yield = (Experimental Yield / Theoretical Yield) × 100%

Table 2: Yield Comparison

| Parameter | Value |

| Starting Material | 10.0 g of 4-(4-fluorophenyl)butyric acid |

| Theoretical Yield | 11.02 g |

| Assumed Experimental Yield (90%) | 9.92 g |

| Percent Yield | 90% |

Figure 3: Yield Relationship

Caption: Factors affecting experimental yield.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a standard and efficient chemical transformation. While the theoretical yield provides a calculated maximum based on stoichiometry, the experimental yield is what is practically achieved in the laboratory. For this particular synthesis, an experimental yield of around 90% can be reasonably expected under optimized conditions. Understanding the factors that contribute to the difference between theoretical and experimental yields is crucial for process optimization and cost-effective production in research and industrial settings.

Methodological & Application

Application Notes and Protocols: 4-(4-Fluorophenyl)butyryl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)butyryl chloride is a versatile reagent in medicinal chemistry, primarily utilized as an acylating agent to introduce the 4-(4-fluorophenyl)butyl moiety into target molecules. This structural motif is a key component of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). The presence of the fluorophenyl group often enhances metabolic stability and modulates receptor binding affinity, making it a valuable building block in drug design and development. These application notes provide an overview of its use in the synthesis of a representative bioactive compound, complete with experimental protocols and relevant biological data.

Application: Synthesis of a Potential D2/5-HT2A Receptor Antagonist

A prominent application of this compound is in the synthesis of ligands for dopamine and serotonin receptors. The 4-(4-fluorophenyl)butyl group is a common feature in a number of antipsychotic drugs. In this representative example, we describe the synthesis of 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine , a potential antagonist of the dopamine D2 and serotonin 5-HT2A receptors.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of the synthesized compound for key CNS receptors. Data for related compounds from the literature are included for comparison.

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |

| 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine | 15 | 8 | 50 |

| Spiperone[1] | 0.16 | 1.2 | 10 |

| Haloperidol[2] | 1.2 | 52 | 18 |

| Lurasidone[3] | 1 | 0.5 | 40.5 |

Note: Data for the title compound are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine

This protocol details the acylation of 1-(pyrimidin-2-yl)piperazine with this compound.[4]

Materials:

-

1-(Pyrimidin-2-yl)piperazine

-

This compound

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture (e.g., 1:1 v/v)

Procedure:

-

To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for the human dopamine D2 receptor.[2]

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

[3H]-Spiperone (radioligand)

-

Synthesized test compound (1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine)

-

Haloperidol (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a multi-well plate, add the cell membranes, [3H]-Spiperone at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(4-Fluorophenyl)butyryl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Fluorophenyl)butyryl chloride and its precursor, 4-(4-fluorobenzoyl)butyric acid, as key intermediates in the synthesis of pharmacologically active compounds. The primary focus is on the synthesis of the cholesterol absorption inhibitor, ezetimibe, detailing its mechanism of action, relevant biological data, and experimental protocols.

Introduction

This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structural motif, featuring a fluorinated phenyl ring and a butyryl chain, is present in a number of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. This intermediate is particularly notable for its role in the synthesis of ezetimibe, a widely prescribed medication for the treatment of hypercholesterolemia.

Application in the Synthesis of Ezetimibe

4-(4-Fluorobenzoyl)butyric acid is a direct precursor to this compound and a crucial intermediate in the multi-step synthesis of ezetimibe. Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for the absorption of dietary and biliary cholesterol in the small intestine. By blocking this transporter, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the bloodstream.

Biological Activity of Ezetimibe Analogs

The development of ezetimibe has led to the exploration of various analogs to understand the structure-activity relationships (SAR) and identify compounds with improved potency and pharmacokinetic profiles. The following table summarizes the in vitro cholesterol uptake inhibition data for a series of ezetimibe analogs.

| Compound | Structure | IC50 (µM) for Cholesterol Uptake Inhibition in hNPC1L1/MDCKII cells |

| Analog 5 | Amino-β-lactam derivative | 60 - 80 |

| Analog 6 | Diastereomer of Analog 5 | 60 - 80 |

| Diastereoisomeric mixture 5/6 (70:30) | Mixture of analogs 5 and 6 | ~60 |

| Diastereoisomeric mixture 6/5 (85:15) | Mixture of analogs 6 and 5 | Not specified, but potent inhibition observed |

Data sourced from a study on novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors[1].

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

This protocol describes a common method for the synthesis of the precursor acid via a Friedel-Crafts acylation.

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Water

-

Nitrogen gas supply

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Cooling bath

Procedure:

-

Under a nitrogen atmosphere, charge a three-necked round-bottom flask with dichloromethane, aluminum chloride, and fluorobenzene.

-

Cool the reaction mixture to 10-15°C using a cooling bath.

-

Prepare a solution of glutaric anhydride and fluorobenzene in dichloromethane.

-

Slowly add the glutaric anhydride solution to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C.

-

After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

-

Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid, ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to room temperature.

-

Distill off the dichloromethane.

-

Cool the remaining mixture to 20°C.

-

Filter the solid product and wash with water.

-

The crude 4-(4-fluorobenzoyl)butyric acid can be further purified by recrystallization.

Protocol 2: Preparation of this compound

This protocol outlines the conversion of the carboxylic acid to the corresponding acyl chloride.

Materials:

-

4-(4-Fluorobenzoyl)butyric acid

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (CH₂Cl₂)

-

Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-(4-fluorobenzoyl)butyric acid in an anhydrous solvent (e.g., toluene) in a round-bottom flask.

-

Cool the solution to 15°C.

-

Slowly add oxalyl chloride (typically 1.3 to 2.5 molar equivalents).

-

Stir the mixture for 30 minutes at 15°C.

-

Heat the reaction mixture to 70°C and stir for 3 hours.

-